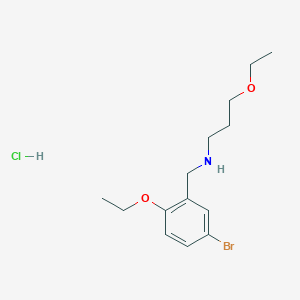![molecular formula C20H24N2O4S B4172734 4-[allyl(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4172734.png)
4-[allyl(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a compound that belongs to the class of sulfonamide compounds. It is a synthetic compound that has been used in scientific research for various purposes.
Mechanism of Action
The exact mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Moreover, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[allyl(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting specific targets in cellular processes. However, one limitation of using this compound is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
Future Directions
There are several future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide. One direction is to further investigate its potential as an anticancer drug, as it has shown promising results in inhibiting cancer cell growth. Another direction is to study its potential as a drug target for various diseases, including Alzheimer's disease and Parkinson's disease. Furthermore, future studies could focus on improving the specificity and reducing the toxicity of this compound for use in clinical applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in clinical applications.
Scientific Research Applications
4-[allyl(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide has been used in scientific research for various purposes. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Moreover, it has been studied for its potential as a drug target for various diseases, including Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-15-22(27(3,24)25)18-9-7-17(8-10-18)20(23)21-14-13-16-5-11-19(26-2)12-6-16/h4-12H,1,13-15H2,2-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWYPYIOZJVEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-cyano-4',4',6'-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 3,4,5-trimethoxybenzoate](/img/structure/B4172651.png)

![N-(4-chlorophenyl)-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4172676.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4172681.png)

![N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4172700.png)
![2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4172702.png)
![3-(anilinosulfonyl)-4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4172708.png)

![3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4172715.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4172720.png)
![ethyl 4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4172733.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B4172741.png)
![N-{4-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]phenyl}-N-methylacetamide ethanedioate (salt)](/img/structure/B4172745.png)
